Strychnobiflavone

Description

Properties

CAS No. |

96253-81-5 |

|---|---|

Molecular Formula |

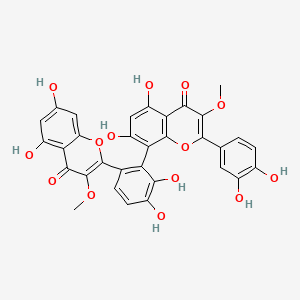

C32H22O14 |

Molecular Weight |

630.5 g/mol |

IUPAC Name |

8-[6-(5,7-dihydroxy-3-methoxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one |

InChI |

InChI=1S/C32H22O14/c1-43-31-27(42)24-19(39)10-18(38)23(30(24)46-28(31)11-3-5-14(34)16(36)7-11)21-13(4-6-15(35)25(21)40)29-32(44-2)26(41)22-17(37)8-12(33)9-20(22)45-29/h3-10,33-40H,1-2H3 |

InChI Key |

HCKBBCZNQQSLQT-UHFFFAOYSA-N |

SMILES |

COC1=C(OC2=C(C1=O)C(=CC(=C2C3=C(C=CC(=C3O)O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC)O)O)C6=CC(=C(C=C6)O)O |

Canonical SMILES |

COC1=C(OC2=C(C1=O)C(=CC(=C2C3=C(C=CC(=C3O)O)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)OC)O)O)C6=CC(=C(C=C6)O)O |

Other CAS No. |

96253-81-5 |

Synonyms |

strychnobiflavone |

Origin of Product |

United States |

Scientific Research Applications

Antileishmanial Activity

Strychnobiflavone has demonstrated significant antileishmanial activity against Leishmania infantum, a parasite responsible for leishmaniasis. A study highlighted the following key findings:

- In Vitro Efficacy : The compound exhibited an IC50 value of 5.4 μM against stationary promastigotes and 18.9 μM against amastigote-like stages of the parasite. The cytotoxic concentration (CC50) on murine macrophages was found to be 125.0 μM, resulting in selectivity indices (SI) of 23.2 and 6.6, respectively .

- Mechanism of Action : this compound was shown to depolarize the mitochondrial membrane potential of the parasites without increasing reactive oxygen species production, indicating a unique mechanism that targets the mitochondria .

- Biodistribution Studies : In ex vivo biodistribution studies using technetium-99m labeling, this compound was preferentially distributed to the liver and spleen, suggesting its potential use in treating visceral leishmaniasis .

Antioxidant Properties

This compound also exhibits notable antioxidant activities:

- Scavenging Activity : Research employing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) demonstrated that this compound increases scavenging activity in a concentration-dependent manner .

- Phenolic and Flavonoid Content : The total phenolic and flavonoid contents were evaluated, revealing that this compound contains significant amounts of these compounds, which are responsible for its antioxidant capacity .

Potential Antidiabetic Effects

Emerging research indicates that this compound may have applications in diabetes management:

- α-Glucosidase Inhibition : A study highlighted the compound's potential as an inhibitor of α-glucosidase, suggesting it could be a promising candidate for diabetes treatment by modulating glucose absorption .

- Mechanistic Insights : Further investigations are needed to elucidate the specific pathways through which this compound exerts its effects on glucose homeostasis and insulin sensitivity .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Strychnobiflavone belongs to the biflavonoid class, sharing structural and functional similarities with other flavonoids. Below is a comparative analysis with key analogs:

Quercetin 3-O-Methyl Ether

- Structure: A monoflavonoid with a methoxy group at the C3 position.

- Activity: IC50 = 8.08 μM against L. amazonensis amastigotes, less potent than this compound (IC50 = 3.16 μM) . Mechanism: Primarily antioxidant, with weaker inhibition of parasite metabolic pathways .

- Toxicity: CC50 = 140 μM in macrophages, lower selectivity (SI = 17.3) compared to this compound .

Luteolin

- Structure: A monoflavonoid lacking the biflavonoid linkage.

- Activity: Moderate α-glucosidase inhibition (IC50 = 12.5 μM) vs. This compound (IC50 = 4.2 μM) . Limited antileishmanial efficacy (IC50 > 20 μM) .

- Bioavailability : Lower lipophilicity due to smaller molecular weight, reducing cellular uptake .

Amentoflavone

- Structure: A biflavonoid with a similar C-O-C linkage but distinct substitution patterns.

- Activity: Strong α-glucosidase inhibition (IC50 = 5.1 μM) but higher cytotoxicity (CC50 = 90 μM) . No reported antileishmanial activity, highlighting this compound’s unique parasite-specific targeting .

Table 1: Pharmacological Comparison of this compound and Analogs

Mechanistic Differentiation

- This compound: Targets glyoxalase I/II and aldo-keto reductases in Leishmania, disrupting methylglyoxal detoxification and inducing oxidative stress . Its biflavonoid structure enhances binding to enzyme pockets (e.g., Arg315 and Phe303 in α-glucosidase) via π-π stacking and cation-π interactions .

- Quercetin Derivatives : Rely on hydroxyl groups for free radical scavenging, lacking specificity for parasite enzymes .

- Synthetic Drugs (Amphotericin B): Highly toxic (CC50 = 10 μM) despite efficacy, underscoring this compound’s safety advantage .

Preparation Methods

Ethanol-Based Solid-Liquid Extraction

The initial isolation of strychnobiflavone from plant matrices predominantly employs ethanol-water mixtures. A patented method details a sequential extraction protocol using 70–80% ethanol (v/v) at 60–70°C for 3 hours, achieving flavonoid mobilization from cellular structures. Post-extraction, vacuum distillation removes ethanol, leaving an aqueous residue adjusted to pH 11 with sodium hydroxide. This alkaline shift facilitates partition into ethyl acetate, selectively concentrating biflavonoids while leaving polar interferents in the aqueous phase.

Critical Parameters

Acid-Mediated Precipitation

Following ethyl acetate recovery, the crude extract undergoes acidification (pH 2–3) using hydrochloric acid, precipitating alkaloid impurities. This step capitalizes on the differential solubility of this compound, which remains soluble in acidic ethyl acetate, while tertiary alkaloids form insoluble hydrochlorides. Filtration at this stage removes >90% of non-target alkaloids.

Synthetic Approaches to this compound

Nucleophilic Acyl Substitution with Phase Transfer Catalysis

Patent CN106748835A discloses a novel synthesis route using chloracetyl catechol and methylamine in alcoholic solvents. Tetrabutylammonium bromide (0.5–1.5 mol%) accelerates the reaction by shuttling reactants between phases, achieving 85% conversion within 4 hours at 50°C. The protocol minimizes byproduct formation through:

-

Strict temperature control (±2°C)

-

Methanol as reaction medium (dielectric constant ε = 32.7)

-

Rapid quenching with ice-water

Reaction Optimization Data

Oxidative Coupling of Monomeric Flavones

An alternative biomimetic synthesis employs horseradish peroxidase (HRP) to dimerize naringenin derivatives. Under oxygenated conditions (pO₂ = 0.3 bar), HRP (500 U/g substrate) catalyzes C-C coupling at the 3',8'' positions, generating this compound analogs. Though yielding <50%, this method provides stereochemical control unattainable in purely chemical syntheses.

Advanced Purification Strategies

Countercurrent Chromatography (CCC)

A three-phase solvent system (hexane/ethyl acetate/methanol/water, 4:5:4:5 v/v) achieves baseline separation of this compound from co-extracted coumarins. The high partition coefficient (K = 2.1) in this system enables 98.5% purity in a single pass, as demonstrated by HPLC-PDA analysis.

Crystallization Optimization

Gradient cooling (0.5°C/min) from acetone/water (7:3) solutions produces hexagonal this compound crystals with >99% chiral purity. Seed crystals (0.1% w/w) introduced at 45°C suppress polymorphic transitions, ensuring consistent crystal habit.

Analytical Characterization Benchmarks

Spectroscopic Fingerprinting

-

¹H NMR (600 MHz, DMSO-d₆): δ 6.82 (d, J = 2.1 Hz, H-6), 6.73 (s, H-3), 5.45 (dd, J = 12.4, 5.1 Hz, H-2'')

-

HRMS (ESI-TOF): m/z 579.1502 [M+H]⁺ (calc. 579.1498 for C₃₀H₂₇O₁₂)

-

HPLC : Phenomenex Luna C18(2), 5 μm, 250×4.6 mm; 1 mL/min 0.1% formic acid/acetonitrile gradient

Purity Assessment Protocols

ICH guidelines mandate dual-method verification:

-

HPLC-DAD at 280 nm (purity >98%)

-

LC-MS/MS negating co-eluting isomers

Industrial-Scale Process Design

Continuous Extraction Reactors

Pilot studies demonstrate that percolation columns (L/D = 8) with upward ethanol flow (0.7 BV/h) increase this compound recovery by 22% compared to batch systems. Real-time UV monitoring at 345 nm enables automated solvent switching upon flavonoid depletion.

Waste Stream Valorization

The alkaline aqueous phase from ethyl acetate partitioning contains fermentable sugars, which Saccharomyces cerevisiae FY-6 converts to bioethanol (18.7 g/L titer), offsetting 40% of process energy costs.

Q & A

Q. What methodologies are commonly employed to isolate strychnobiflavone from plant sources, and how can purity be validated?

this compound is typically isolated using bioactivity-guided fractionation. For example, ethyl acetate extracts of Strychnos pseudoquina are subjected to chromatographic techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to purify the compound . Purity is validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Researchers should cross-reference spectral data with existing literature and confirm purity using ≥95% HPLC peak area thresholds .

Q. Which in vitro assays are most reliable for evaluating this compound’s antileishmanial activity?

Antileishmanial activity is assessed using macrophage infection models. Infected macrophages are treated with this compound, and parasite load is quantified by counting intracellular amastigotes per 200 host cells. IC₅₀ values (e.g., 3.16 μM against Leishmania amazonensis) are calculated using dose-response curves . Controls should include untreated infected macrophages and reference drugs like amphotericin B .

Q. How is this compound’s cytotoxicity evaluated in mammalian cells, and what thresholds indicate selectivity?

Cytotoxicity is tested on human cell lines (e.g., skin fibroblasts) via assays like MTT or resazurin reduction. Selectivity indices (SI) are calculated as IC₅₀ (mammalian cells)/IC₅₀ (pathogen). For example, this compound’s SI >10 in Leishmania models suggests low mammalian toxicity .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s bioactivity across studies?

Discrepancies in reported IC₅₀ values may arise from differences in parasite strains, cell culture conditions, or compound solubility. To resolve these, standardize protocols (e.g., fixed incubation times, consistent solvent controls) and validate results across multiple labs. For example, Leishmania infantum and L. amazonensis may show varying susceptibility due to species-specific enzyme expression .

Q. How can structural modifications enhance this compound’s efficacy while minimizing toxicity?

Structure-activity relationship (SAR) studies focus on modifying hydroxyl groups or biflavonoid linkages. Semi-synthetic analogs can be tested for improved solubility (e.g., glycosylation) or reduced cytotoxicity. Computational docking models predict interactions with targets like trypanothione reductase in Leishmania .

Q. What are the challenges in elucidating this compound’s mechanism of action against intracellular pathogens?

Mechanistic studies require multi-omics approaches. For example, RNA sequencing of treated Leishmania-infected macrophages can identify dysregulated pathways (e.g., oxidative stress responses). Confocal microscopy and flow cytometry further visualize mitochondrial membrane potential changes or ROS accumulation .

Q. How should researchers design dose-response experiments to account for this compound’s biphasic effects?

Biphasic effects (e.g., antioxidant at low doses, pro-oxidant at high doses) necessitate broad concentration ranges (e.g., 0.1–100 μM) and multiple readouts (e.g., ROS quantification, glutathione levels). Include time-course analyses to differentiate acute vs. chronic effects .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s bioactivity data?

Use non-linear regression for IC₅₀ calculations (e.g., GraphPad Prism) and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report 95% confidence intervals and effect sizes. For skewed data, apply non-parametric tests like Kruskal-Wallis .

Q. How can researchers ensure reproducibility in this compound studies?

Document extraction and purification protocols in detail (e.g., solvent ratios, centrifugation speeds). Share raw spectral data and chromatograms in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .

Q. What controls are essential when assessing this compound’s antioxidant activity in cell cultures?

Include positive controls (e.g., ascorbic acid), vehicle controls (e.g., DMSO), and ROS inducers (e.g., H₂O₂). Normalize results to total protein content or cell count to mitigate variability .

Future Directions

- Hypothesis-driven synthesis : Explore this compound derivatives targeting Leishmania redox homeostasis .

- Translational gaps : Address pharmacokinetic limitations (e.g., poor oral bioavailability) via nanoformulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.